molecular formula C24H19FN2O3 B2411875 N-(2-fluorophenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide CAS No. 887877-86-3

N-(2-fluorophenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide

Cat. No.: B2411875
CAS No.: 887877-86-3
M. Wt: 402.425
InChI Key: FYAMACIKGDXRQB-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and amide groups in the molecule suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and suitable electrophiles.

    Introduction of Fluorophenyl Group: The 2-fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.

    Amidation Reaction: The amide linkage can be formed by reacting the benzofuran derivative with 3-phenylpropanoic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide
  • N-(2-bromophenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide
  • N-(2-methylphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide

Uniqueness

N-(2-fluorophenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-(2-fluorophenyl)-3-(3-phenylpropanoylamino)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3/c25-18-11-5-6-12-19(18)26-24(29)23-22(17-10-4-7-13-20(17)30-23)27-21(28)15-14-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAMACIKGDXRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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